molecular formula C5H10N2O B8051174 (4S)-4-aminopiperidin-2-one

(4S)-4-aminopiperidin-2-one

Cat. No.: B8051174
M. Wt: 114.15 g/mol
InChI Key: SLZBOFGNZPNOOK-BYPYZUCNSA-N
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Description

(4S)-4-aminopiperidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s structure includes an amino group at the fourth position and a ketone group at the second position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-aminopiperidin-2-one can be achieved through several methods. One common approach involves the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Another method involves the catalytic hydrogenation of 4-piperidone in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability. The reaction conditions are optimized to maintain the desired stereochemistry and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-aminopiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can yield (4S)-4-aminopiperidine, a fully saturated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: (4S)-4-aminopiperidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4S)-4-aminopiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (4S)-4-aminopiperidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ketone group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-aminopiperidin-2-one: The enantiomer of (4S)-4-aminopiperidin-2-one with similar chemical properties but different biological activity.

    4-piperidone: The precursor in the synthesis of this compound.

    4-aminopiperidine: The fully reduced form of this compound.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino and a ketone group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

(4S)-4-aminopiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZBOFGNZPNOOK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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